2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid

Description

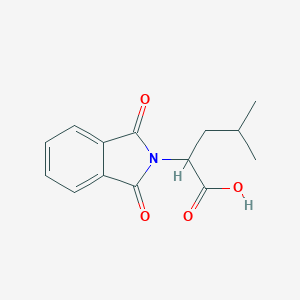

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid (CAS: 19506-89-9) is a phthalimide-derived compound with the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.28 g/mol . Its structure comprises a phthalimide moiety (1,3-dioxoisoindole) linked to a branched 4-methylpentanoic acid chain. This compound is primarily utilized as a synthetic intermediate or building block in organic chemistry and pharmaceutical research .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOSZIHTPMEZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947006 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-38-7, 19506-89-9 | |

| Record name | (S)-1,3-Dihydro-alpha-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19506-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method involves the use of a primary amine and phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride . The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

- Drug Development :

- This compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to known therapeutic agents. The isoindole framework is often associated with biological activity, making it a candidate for the development of new drugs targeting various diseases.

- Reference Standards :

- As a reference standard, 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid is utilized in quality control and validation of analytical methods in pharmaceutical laboratories. Its purity and identity are critical for ensuring the reliability of experimental results.

Analytical Chemistry Applications

- Chromatography :

- The compound is used in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) to separate and quantify related substances in pharmaceutical formulations. Its distinct chemical properties allow for effective differentiation from other compounds.

- Spectroscopy :

- Spectroscopic methods (e.g., NMR, IR) are employed to analyze the structure and confirm the identity of this compound. The data obtained from these analyses are essential for both research and regulatory purposes.

Case Study 1: Drug Design

A study conducted by researchers at a prominent pharmaceutical institution explored the synthesis of derivatives based on the isoindole structure of this compound. The derivatives showed promising activity against specific cancer cell lines, indicating that modifications to the molecular structure could enhance therapeutic efficacy.

Case Study 2: Quality Control

In a quality control laboratory setting, the compound was utilized as a standard reference material to evaluate the performance of analytical methods used for detecting impurities in sedative medications. Results indicated that using this compound improved the accuracy and reliability of impurity profiling.

Research Insights

Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry due to their versatility and biological activity. The incorporation of functional groups into the isoindole framework can lead to compounds with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Phthalimide derivatives are characterized by their 1,3-dioxoisoindole core, but their biological and chemical properties vary significantly based on substituents and side-chain modifications. Key analogues include:

Key Observations :

- The 4-methylpentanoic acid chain in the target compound provides a balance between hydrophobicity and steric bulk, distinguishing it from shorter-chain analogues like 3-phthalimidopropionic acid .

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid, also known as VDT, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound belongs to a class of drugs related to vinblastine, which is known for its antitumor properties.

The molecular formula of this compound is with a molecular weight of approximately 261.27 g/mol. The compound is characterized by the presence of a dioxoisoindole moiety which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| Purity | ≥ 95% |

| Physical State | Solid |

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. Research conducted on various cancer cell lines has demonstrated its ability to inhibit cell proliferation and induce apoptosis. For instance:

- Cell Line Studies : In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed a dose-dependent reduction in cell viability upon treatment with the compound. The IC50 values were reported at approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent cytotoxic effects.

The proposed mechanism of action involves the disruption of microtubule dynamics akin to that of vinblastine. This disruption leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis. Additionally, the compound may modulate several signaling pathways associated with cancer progression, including:

- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Inhibition leads to increased apoptosis in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Elevated ROS levels can trigger oxidative stress leading to cellular damage and death.

Study on Anticancer Efficacy

A notable study published in Cancer Research evaluated the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated:

- Tumor Growth Inhibition : Mice treated with VDT showed a significant reduction in tumor volume compared to control groups.

- Survival Rates : The survival rate of treated mice was significantly higher than that of untreated controls over a 30-day observation period.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid?

The compound is typically synthesized via condensation reactions. A general approach involves refluxing precursors (e.g., substituted isoindole derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by filtration and recrystallization from a DMF/acetic acid mixture . Similar phthalimide-based syntheses utilize nucleophilic substitution at the isoindole dione moiety, with yields optimized by adjusting reactant stoichiometry and reaction time .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Key techniques include:

- NMR spectroscopy : For verifying substituent positions and stereochemistry.

- X-ray crystallography : Resolves ambiguities in molecular geometry, as demonstrated in studies of structurally related isoindole derivatives .

- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The isoindole dione moiety is a key structural feature in protease inhibitors and enzyme modulators. Its derivatives have been explored as intermediates in synthesizing bioactive molecules targeting enzyme active sites, as seen in studies of similar carboxamide-linked compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

Optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Lowering reaction temperature reduces side-product formation in sensitive steps, as observed in analogous ester syntheses .

- Purification protocols : Gradient column chromatography or recrystallization from mixed solvents (e.g., ethanol/water) enhances purity .

Q. How can researchers resolve discrepancies between computational modeling and experimental NMR data for stereochemical assignments?

Contradictions often arise from dynamic effects (e.g., rotameric equilibria). Recommended approaches:

- 2D NMR (COSY, NOESY) : Identifies through-space correlations to validate predicted conformers.

- DFT calculations with solvent corrections : Adjusts for solvation effects that may distort gas-phase computational models.

- Comparative analysis : Cross-referencing with X-ray structures of analogous compounds (e.g., methyl-substituted isoindole derivatives) .

Q. What mechanistic insights explain the reactivity of the isoindole dione moiety in nucleophilic substitution reactions?

The electron-withdrawing dione groups activate adjacent carbons for nucleophilic attack. For example:

- Steric effects : Bulky substituents at the 4-methylpentanoic acid chain influence regioselectivity.

- pH-dependent reactivity : Basic conditions deprotonate the carboxylic acid, enhancing electrophilicity at the isoindole core. Studies on related esters demonstrate that reaction rates correlate with nucleophile strength (e.g., thiols > amines) .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent chromatographic purity results across different batches?

- HPLC method refinement : Adjust mobile phase composition (e.g., acetonitrile/water ratios) to improve peak resolution.

- Mass spectrometry : Confirm whether impurities are structurally related byproducts or degradation products.

- Batch comparison : Analyze reaction parameters (e.g., stirring rate, drying time) for reproducibility issues .

Q. What strategies validate the biological activity of this compound when initial assay results conflict with structural predictions?

- Dose-response studies : Confirm activity trends across multiple concentrations.

- Orthogonal assays : Use alternative methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts.

- Metabolic stability testing : Assess whether rapid degradation in vitro explains false-negative results .

Methodological Considerations

Q. What precautions are necessary when handling this compound due to its reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.